molecular formula C19H22N4 B5469901 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE

Cat. No.: B5469901
M. Wt: 306.4 g/mol
InChI Key: WTHSJFPIHMSRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE is a complex organic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-(2-METHYLPHENYL)PIPERAZINE is unique due to the combination of the imidazo[1,2-a]pyridine and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-16-6-2-3-7-18(16)22-12-10-21(11-13-22)14-17-15-23-9-5-4-8-19(23)20-17/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHSJFPIHMSRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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